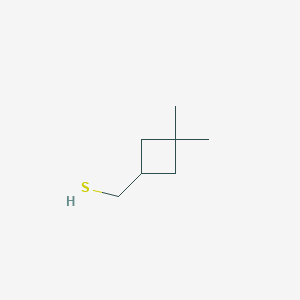
(3,3-Dimethylcyclobutyl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
Applications De Recherche Scientifique
(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research on thiol compounds often explores their potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.
Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.
Uniqueness
(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H14S |
|---|---|
Poids moléculaire |
130.25 g/mol |
Nom IUPAC |
(3,3-dimethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
OCGPWNMUIIAYTD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)CS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




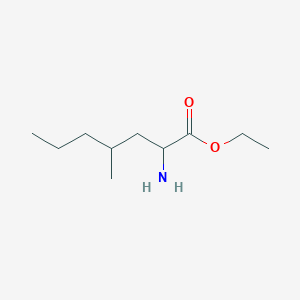
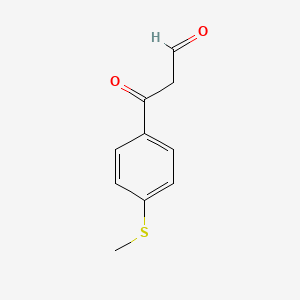



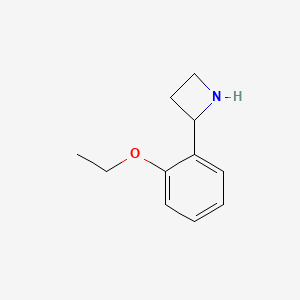
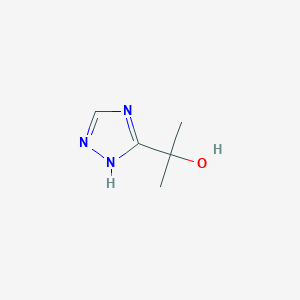


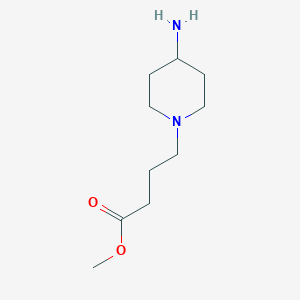
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
![2-[4-[(3-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13623086.png)
